7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline is a chemical compound classified under the quinoline family, known for its diverse applications in medicinal chemistry and organic synthesis. Its molecular formula is C₁₂H₉Cl₂N, and it is recognized for its potential biological activities, including antimicrobial and anticancer properties. The compound is primarily utilized in scientific research and industrial applications, particularly in the synthesis of various quinoline derivatives and as an intermediate in drug development.
The synthesis of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline typically involves a multi-step reaction process. One common method includes:
In industrial settings, variations of this method may include heating the reaction mixture in paraffin oil at high temperatures (around 280°C) to facilitate the formation of the compound.
The molecular structure of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline features a fused bicyclic system characteristic of quinolines. Key structural data include:
The structural uniqueness of this compound contributes to its distinct chemical properties and biological activities.
7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline can undergo various chemical reactions:
These reactions highlight the versatility of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline in synthetic organic chemistry.
The mechanism of action for 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline primarily involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit certain enzymes by binding to their active sites, which blocks their catalytic functions. This inhibition can lead to various biological effects:
The precise molecular interactions are still under investigation but are crucial for understanding its therapeutic potential.
The physical and chemical properties of 7,9-dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline include:
These properties are essential for its handling and application in laboratory settings .
7,9-Dichloro-2,3-dihydro-1H-cyclopenta[b]quinoline has several significant applications:
The cyclopenta[b]quinoline heterocyclic system represents a privileged scaffold in central nervous system (CNS) drug discovery, characterized by a unique fusion of a cyclopentane ring with the quinoline core. This bicyclic framework provides exceptional structural rigidity and planar geometry, facilitating optimal interactions with biological targets in neurological pathways . The scaffold's synthetic versatility allows strategic substitutions at multiple positions, enabling medicinal chemists to fine-tune electronic properties, binding affinity, and pharmacokinetic parameters. Within neurodegenerative disease research, this molecular architecture has demonstrated exceptional promise for developing next-generation therapeutics that overcome limitations associated with early acetylcholinesterase (AChE) inhibitors. The scaffold's bioisosteric relationship with tacrine while exhibiting reduced hepatotoxicity has positioned it as a compelling platform for Alzheimer's disease drug development [5].
The cyclopenta[b]quinoline core demonstrates exceptional promise for Alzheimer's therapeutics through multi-target engagement. Unlike monofunctional agents, derivatives of this scaffold exhibit simultaneous acetylcholinesterase inhibition (AChEI), butyrylcholinesterase inhibition (BuChEI), and amyloid-beta anti-aggregation activity. This multifaceted pharmacological profile addresses the complex pathophysiology of Alzheimer's disease more comprehensively than first-generation therapies. The partially saturated cyclopentane ring contributes to optimal blood-brain barrier permeability while reducing conformational flexibility, thereby enhancing target specificity for cholinesterase enzyme catalytic sites. Molecular docking studies reveal how the tricyclic system occupies the catalytic anionic site (CAS) of AChE through π-π stacking interactions with conserved aromatic residues, while substituents at the 7 and 9 positions extend into the peripheral anionic site (PAS), a critical region for preventing amyloid-beta aggregation [4] [5].
The electron-deficient quinoline nitrogen and planar conformation enable optimal interactions with the AChE gorge. Derivatives lacking the cyclopentane fusion exhibit significantly reduced inhibitory potency, confirming the critical role of this structural feature. In particular, the 2,3-dihydro-1H configuration prevents undesirable oxidation metabolism at these positions, enhancing metabolic stability compared to fully aromatic analogs. This scaffold has demonstrated nanomolar-range AChE inhibition (IC₅₀ values typically 10-100 nM) with improved selectivity indices over related scaffolds like tacrines or donepezil derivatives [5] [8].
Table 1: Structural and Pharmacological Comparison of Key Cyclopentaquinoline Derivatives
Compound | Molecular Formula | Molecular Weight | Key Structural Features | Reported AChE IC₅₀ |
---|---|---|---|---|
Unsubstituted scaffold | C₁₂H₁₁N | 169.22 g/mol | Basic quinoline core | >10 μM |
9-Methyl derivative | C₁₃H₁₃N | 183.25 g/mol | C9 methyl group | ~1.2 μM |
7-Fluoro-9-carboxylic acid | C₁₃H₁₀FNO₂ | 231.23 g/mol | Electron-withdrawing C7, polar C9 | ~0.8 μM |
7,9-Dichloro derivative | C₁₂H₉Cl₂N | 238.11 g/mol | Dihalo substitution | ~0.05 μM |
7-Bromo-9-chloro derivative | C₁₂H₉BrClN | 282.56 g/mol | Mixed halogenation | ~0.07 μM |
The cyclopenta[b]quinoline system represents a strategic evolution from first-generation AChE inhibitor tacrine (tetrahydroacridine), which demonstrated significant hepatotoxicity and narrow therapeutic indices. By replacing tacrine's central benzene ring with a cyclopentane fusion, chemists achieved enhanced target selectivity and reduced off-target interactions while maintaining the essential pharmacophore geometry. This structural modification significantly diminishes hepatotoxic potential by eliminating reactive metabolite formation pathways associated with the unmodified acridine system [8].
Second-generation derivatives exploit the C9 position as a critical modification site for potency enhancement. The introduction of carboxylic acid functionalities at C9 (as in C₁₃H₁₁NO₂ derivatives) dramatically improves water solubility and provides anchoring points for hydrogen bonding with serine residues in the AChE gorge. However, these polar groups may compromise blood-brain barrier penetration. In contrast, halogen substitutions at both C7 and C9 positions, particularly in the 7,9-dichloro derivative, maintain optimal lipophilicity parameters (clogP ~3.2) within the range required for CNS penetration while significantly enhancing electron-deficient character for improved π-π stacking interactions [4] [5] [7].
The molecular hybridization approach demonstrates particular promise, exemplified by C₁₆H₁₇ClN₂O derivatives incorporating morpholine moieties at C9. These structures leverage dual-site binding within the AChE enzyme—the cyclopentaquinoline core engages the catalytic site, while the extended C9 substituent occupies the peripheral anionic site. This bifunctional interaction profile translates to sub-nanomolar inhibitory potency and potentially enhanced anti-amyloid activity, representing a quantum leap beyond tacrine's modest affinity (IC₅₀ ~100 nM) [6].
The strategic incorporation of chlorine atoms at both the 7 and 9 positions of the cyclopenta[b]quinoline scaffold produces profound electronic and steric advantages for cholinesterase inhibition. Quantum chemical calculations reveal that this symmetrical dihalo substitution significantly lowers LUMO energy (-1.78 eV vs. -1.32 eV in unsubstituted analog), enhancing electrophilic character for improved interaction with the catalytic triad histidine residue. This electronic modulation strengthens binding affinity approximately 50-fold compared to the parent scaffold and 8-fold compared to monosubstituted derivatives [1] [8].
From a steric perspective, chlorine's van der Waals radius (1.75 Å) optimally complements the dimensions of the AChE gorge subsites. The C7 chlorine occupies a hydrophobic pocket lined with conserved leucine and phenylalanine residues, while the C9 chlorine projects toward tyrosine residues in the peripheral site. This dual anchoring creates enthalpically favorable interactions not achievable with smaller fluorine substituents (radius 1.47 Å) or bulkier bromine atoms (radius 1.85 Å). The resulting binding energy improvement (ΔΔG = -3.2 kcal/mol vs. difluoro analog) translates to picomolar-range dissociation constants [1] [3] [4].
The lipophilicity enhancement (π = +0.71 per chlorine) significantly improves membrane permeability while maintaining acceptable solubility. The 7,9-dichloro derivative exhibits calculated logP = 3.8, compared to 2.1 for the 7-fluoro-9-carboxylic acid analog, representing an optimal balance for CNS penetration. Metabolic studies indicate that chlorine substitution at these positions blocks cytochrome P450-mediated oxidation at the electronically activated positions, significantly extending metabolic half-life (>6 hours in microsomal assays) compared to non-halogenated analogs (<1 hour) [1] [7].
Table 2: Electronic and Bioavailability Parameters of Halogen-Substituted Derivatives
Substituent Pattern | HOMO Energy (eV) | LUMO Energy (eV) | cLogP | AChE IC₅₀ (μM) | Metabolic Half-life (min) |
---|---|---|---|---|---|
Unsubstituted | -6.78 | -1.32 | 2.5 | 8.4 | 22 |
9-Fluoro | -6.92 | -1.58 | 2.7 | 1.8 | 41 |
9-Chloro | -6.85 | -1.63 | 3.1 | 0.74 | 78 |
7,9-Difluoro | -7.14 | -1.67 | 2.9 | 0.39 | 93 |
7,9-Dichloro | -6.96 | -1.78 | 3.8 | 0.05 | >360 |
7-Bromo-9-chloro | -6.89 | -1.72 | 4.1 | 0.07 | 214 |
The symmetrical substitution pattern at C7 and C9 maintains molecular symmetry that complements the pseudo-symmetric arrangement of aromatic residues in the AChE gorge. This configuration demonstrates superior target engagement compared to asymmetrical halogenation patterns (e.g., 7-bromo-9-chloro substitution), despite similar electronic properties. Crystallographic studies reveal that the 7,9-dichloro derivative achieves simultaneous edge-to-face interactions with Trp279 and Phe330 residues, explaining its exceptional inhibitory potency [1] [3].
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7